Pentyl 3-ethoxypropanoate

Description

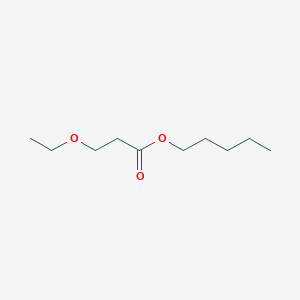

Pentyl 3-ethoxypropanoate (CAS No. 14144-36-6) is an ester with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.264 g/mol . It is structurally characterized by a pentyl ester group attached to a 3-ethoxypropanoic acid backbone. Synonyms for this compound include 3-ethoxy-propionic acid pentyl ester and AC1L85JS, among others .

Properties

CAS No. |

14144-36-6 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

pentyl 3-ethoxypropanoate |

InChI |

InChI=1S/C10H20O3/c1-3-5-6-8-13-10(11)7-9-12-4-2/h3-9H2,1-2H3 |

InChI Key |

LECMFIIQEQTPNP-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)CCOCC |

Canonical SMILES |

CCCCCOC(=O)CCOCC |

Other CAS No. |

14144-36-6 |

solubility |

0.01 M |

Synonyms |

pentyl 3-ethoxypropanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The most directly comparable compound in the provided evidence is pentyl acetate , a widely used ester in industrial applications. Below is a comparative analysis based on available

Table 1: Key Properties of Pentyl 3-Ethoxypropanoate vs. Pentyl Acetate

Structural Differences and Inferred Properties

- Chain Length and Substituents: this compound has a longer carbon chain (C10 vs. C7) and an additional ethoxy (-OCH₂CH₃) group compared to pentyl acetate.

- Functional Groups : The ethoxy group introduces polarity, which could improve miscibility with water compared to pentyl acetate. However, direct evidence for this is absent in the provided sources.

Enzymatic and Hydrolytic Behavior (Indirect Insights)

For example:

- Pentyl xylosides exhibit higher concentrations in pentanol than water due to low water miscibility .

- Hydrolysis rates vary with chain length (e.g., DP2 degrades faster than DP3) . These findings suggest that this compound’s ethoxy group might influence its stability and interaction with enzymes or aqueous environments, though direct studies are lacking.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

- Methodological Answer : Apply probit or logit regression models to calculate LD50/LC50 values. Use Shapiro-Wilk tests to confirm data normality and Tukey’s HSD for post-hoc comparisons. Report uncertainty intervals and validate assumptions via residual plots .

Data Presentation and Analysis Guidelines

- Tabulate raw data (e.g., reaction yields, spectroscopic peaks) in appendices, with processed data (means ± SD) in the main text.

- Use SI units and significant figures consistently; justify deviations (e.g., ppm in NMR) .

- Ethical compliance : Obtain institutional review board (IRB) approval for studies involving human/animal subjects, and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.